N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused benzooxazepine core and a phenylethanesulfonamide substituent. The sulfonamide group enhances solubility and bioavailability, while the phenyl moiety may contribute to hydrophobic binding interactions.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-20-10-11-24-17-8-7-15(13-16(17)18(20)21)19-25(22,23)12-9-14-5-3-2-4-6-14/h2-8,13,19H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQCOKFXFAKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that tetrahydrobenzo[b]azepines, a class of compounds to which this molecule belongs, are found in a variety of medicines used in the treatment of cardiovascular disease.
Mode of Action
It is known that compounds with similar structures can bind with high affinity to multiple receptors, which could potentially be the case for this compound as well.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity related to neurotransmission or other biological processes.
Biological Activity
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential cytotoxic effects on cancer cell lines have been observed. |
| Neuroprotective | May offer protective effects in neurodegenerative disease models. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of oxazepines can inhibit growth in Gram-positive bacteria. The sulfonamide functional group enhances this activity by increasing the compound's ability to penetrate bacterial cell walls.
- Anticancer Potential : In vitro studies revealed that similar oxazepine compounds showed significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Research has suggested that compounds within this class may protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease by inhibiting γ-secretase activity . This inhibition is crucial as it reduces the formation of amyloid-beta peptides associated with neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with sulfonamide derivatives synthesized in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]. Key comparisons include:
Pharmacological and Physicochemical Properties
Though biological data for the target compound are unavailable, sulfonamide-containing triazoles [7–15] exhibit:
- Enhanced metabolic stability due to sulfur and nitrogen heteroatoms.
- Tunable lipophilicity via halogen substituents (e.g., Cl, Br in [1–3]).
- Potential enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) via sulfonamide coordination.
By contrast, the benzooxazepine core in the target compound may offer improved conformational adaptability for receptor binding compared to rigid triazole systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
